molecular formula C9H9N3O B1432712 3-(1-methyl-1H-1,2,4-triazol-5-yl)phenol CAS No. 1779894-05-1

3-(1-methyl-1H-1,2,4-triazol-5-yl)phenol

Cat. No. B1432712
CAS RN: 1779894-05-1
M. Wt: 175.19 g/mol
InChI Key: IETOOMBEMHBOCW-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities, including anticancer properties .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be determined using various spectroscopic techniques, including IR, NMR, and X-ray diffraction .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can participate in various chemical reactions. For example, they can act as ligands in the formation of metal complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be influenced by the substituents attached to the triazole ring. For example, the presence of a methyl group can affect the compound’s NMR spectra .

Scientific Research Applications

Anticancer Activity

Triazole derivatives have been studied for their potential anticancer properties. For instance, certain triazole compounds have shown the ability to induce apoptosis in cancer cells and inhibit colony formation in a concentration-dependent manner . It’s plausible that “3-(1-methyl-1H-1,2,4-triazol-5-yl)phenol” could be explored for similar anticancer applications.

Antimicrobial Properties

Triazoles and their derivatives are known for significant antimicrobial activities. They have been used in the synthesis of compounds with potential applications in combating microbial infections .

Agrochemical Applications

Some triazole derivatives serve as fungicides or plant growth regulators, exhibiting both properties to varying degrees. This suggests that “3-(1-methyl-1H-1,2,4-triazol-5-yl)phenol” may have applications in agriculture as a chemical agent for plant protection or growth regulation .

Material Science

Due to their stability and reactivity, triazoles have applications in material science. They can be used in the design and synthesis of new materials with desirable properties .

Organocatalysis

Triazoles are important in organocatalysis due to their ability to act as catalysts in various chemical reactions. This opens up possibilities for “3-(1-methyl-1H-1,2,4-triazol-5-yl)phenol” in catalyzing specific organic transformations .

Antiviral and Antitubercular Activities

The biological properties of triazoles extend to antiviral and antitubercular activities. Their structural features make them suitable candidates for drug development against viral infections and tuberculosis .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary depending on their specific structure and the biological target. Some derivatives have been found to exhibit anticancer activity by inducing apoptosis .

Safety and Hazards

Like all chemicals, 1,2,4-triazole derivatives should be handled with care. Some compounds in this class may be harmful if swallowed or inhaled, and may cause skin and eye irritation .

Future Directions

Research on 1,2,4-triazole derivatives is ongoing, with many studies focusing on their potential as therapeutic agents . Future research may also explore new synthesis methods and investigate the properties of previously unexplored derivatives .

properties

IUPAC Name

3-(2-methyl-1,2,4-triazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-12-9(10-6-11-12)7-3-2-4-8(13)5-7/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETOOMBEMHBOCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-1,2,4-triazol-5-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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